molecular formula C20H18FNO4 B14108829 3-(2-fluorophenyl)-9-(2-methoxyethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

3-(2-fluorophenyl)-9-(2-methoxyethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

Cat. No.: B14108829
M. Wt: 355.4 g/mol
InChI Key: ZYZLWJJGUOOBQU-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-9-(2-methoxyethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyethyl group, and a chromeno-oxazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-9-(2-methoxyethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromeno-oxazinone core, followed by the introduction of the fluorophenyl and methoxyethyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems. The optimization of reaction parameters, such as concentration, temperature, and pressure, is crucial to achieve efficient production. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-9-(2-methoxyethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions vary depending on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-fluorophenyl)-9-(2-methoxyethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities. Its structural features make it a candidate for drug discovery, particularly in the development of new therapeutic agents targeting specific biological pathways.

Medicine

In medicine, this compound is investigated for its pharmacological properties. Researchers explore its potential as an anti-inflammatory, anti-cancer, or antimicrobial agent, depending on its interaction with biological targets.

Industry

In the industrial sector, this compound is utilized in the development of advanced materials. Its chemical stability and reactivity make it suitable for applications in coatings, polymers, and other high-performance materials.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-9-(2-methoxyethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2-fluorophenyl)-9-(2-methoxyethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one include other fluorophenyl derivatives, methoxyethyl-substituted compounds, and chromeno-oxazinone analogs. These compounds share structural similarities but may differ in their chemical properties and biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for diverse chemical reactivity and the exploration of new scientific frontiers.

Properties

Molecular Formula

C20H18FNO4

Molecular Weight

355.4 g/mol

IUPAC Name

3-(2-fluorophenyl)-9-(2-methoxyethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one

InChI

InChI=1S/C20H18FNO4/c1-24-9-8-22-10-15-18(26-12-22)7-6-14-19(23)16(11-25-20(14)15)13-4-2-3-5-17(13)21/h2-7,11H,8-10,12H2,1H3

InChI Key

ZYZLWJJGUOOBQU-UHFFFAOYSA-N

Canonical SMILES

COCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4F)OC1

Origin of Product

United States

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